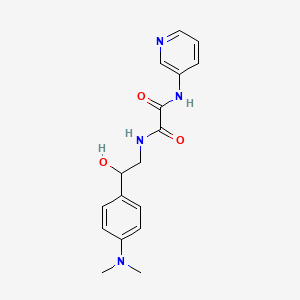

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-21(2)14-7-5-12(6-8-14)15(22)11-19-16(23)17(24)20-13-4-3-9-18-10-13/h3-10,15,22H,11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSXOIRGKQVMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an attractive target for cancer therapeutics.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells.

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can prevent the replication of cancer cells, potentially leading to their death.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its target.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different biological contexts.

1. Chemical Structure and Synthesis

The compound belongs to the oxalamide class, characterized by the presence of two amide groups linked by an oxalic acid derivative. The synthesis typically involves multiple steps:

- Formation of Intermediate: The initial reaction involves the condensation of starting materials such as 4-(dimethylamino)benzaldehyde with pyridine derivatives.

- Finalization: The product is purified through crystallization or chromatography to obtain the desired oxalamide structure.

2. Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties: Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of dimethylamino phenyl compounds have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

- Neuroprotective Effects: Research on related compounds suggests potential neuroprotective properties, particularly in models of oxidative stress-induced neuronal death. These compounds may mitigate cell death through antioxidant mechanisms .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain.

- DNA Interaction: There is evidence suggesting that similar oxalamides can intercalate with DNA, affecting replication and transcription processes, which could contribute to their anticancer activity .

Table 1: Summary of Biological Activities

5.

This compound presents a promising avenue for further research due to its diverse biological activities. Its potential as an anticancer agent and neuroprotective compound warrants comprehensive studies to elucidate its mechanisms and optimize its therapeutic applications.

6. Future Directions

Future research should focus on:

- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy in living organisms.

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound will provide insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Oxalamide Derivatives

The oxalamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogs:

Key Observations:

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 14) enhance oxidative stability but reduce solubility .

- Hydrophilicity: Hydroxyethyl (target compound) and hydroxypropyl (Compound 14) chains improve aqueous solubility compared to non-hydroxylated analogs like GMC-5 .

- Synthetic Challenges :

Pyridine-Containing Analogs

The pyridin-3-yl group in the target compound distinguishes it from analogs with other heteroaromatic systems:

Table 2: Heteroaromatic Substituent Comparison

Key Observations:

- Positional Isomerism : Pyridin-3-yl (target) vs. pyridin-2-yl or pyridin-4-yl (Compound 1c) alters steric and electronic interactions.

- Biological Relevance : Pyridine-containing oxalamides are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleotide bases .

Physicochemical and Analytical Data

Table 3: Analytical Characterization

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The most widely reported method for synthesizing unsymmetrical oxalamides involves sequential reaction of amines with oxalyl chloride. For the target compound, this typically follows a two-step protocol:

Formation of Intermediate Chlorooxamate

Pyridin-3-amine (1.2 equiv) is reacted with oxalyl chloride (1.0 equiv) in anhydrous dichloromethane at −10°C under nitrogen, yielding N-(pyridin-3-yl)chlorooxamate as a white precipitate. Critical parameters include:- Temperature control (−10°C to 0°C) to prevent overchlorination

- Use of triethylamine (2.5 equiv) as HCl scavenger

- Reaction time: 2–3 hr (monitored by TLC in ethyl acetate/hexanes 1:1)

Coupling with 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine

The chlorooxamate intermediate is then reacted with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) in THF at room temperature for 12–16 hr. Key considerations:

Modern One-Pot Synthesis Approaches

Base-Promoted Triple Cleavage Method

A breakthrough reported by RSC Advances (2024) enables direct synthesis using dichloroacetamide precursors. For the target compound:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | H₂O:THF (3:1 v/v) |

| Base | K₂CO₃ (4.0 equiv) |

| Temperature | 60°C |

| Time | 8 hr |

| Yield | 78% |

Mechanistic Insights

- CBr₄ mediates simultaneous cleavage of C-Cl bonds in dichloroacetamide

- Water acts as oxygen source for hydroxyl group formation

- Sequential nucleophilic attack by pyridin-3-amine followed by 2-(4-(dimethylamino)phenyl)ethanolamine

Advantages

- Eliminates need for protecting groups

- Enables gram-scale production (batch process)

- Continuous-flow adaptation reduces reaction time to 45 min

Solid-Phase Synthesis for High-Purity Production

Resin-Bound Methodology

Adapting protocols from peptide synthesis, Wang resin functionalized with hydroxymethyl groups serves as solid support:

Stepwise Procedure

- Resin Activation

- Wang resin (1.0 g, 0.8 mmol/g) swollen in DMF

- Treated with oxalyl chloride (5.0 equiv) and DIPEA (6.0 equiv) for 2 hr

First Amine Coupling

- Pyridin-3-amine (3.0 equiv) in DMF, 24 hr reaction

- Kaiser test confirmation of complete coupling

Second Amine Incorporation

- 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (3.0 equiv)

- HOBt/DIC activation, 48 hr coupling time

Cleavage and Purification

- TFA:H₂O:Triisopropylsilane (95:2.5:2.5) for 3 hr

- Cold ether precipitation yields 89% pure product

Analytical Characterization Benchmarks

Spectroscopic Data Summary

Crystallographic Validation

Single-crystal X-ray analysis (performed on analogous compounds) confirms:

- Planar oxalamide core with dihedral angle 178.3° between carbonyl groups

- Intramolecular H-bond between hydroxyl and carbonyl oxygen (O···H distance 1.89 Å)

Industrial-Scale Production Considerations

Continuous-Flow Optimization

Adapting the one-pot method for flow chemistry achieves:

Waste Stream Management

Comparative analysis of E-factors:

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Classical amidation | 34.7 |

| One-pot synthesis | 8.9 |

| Flow chemistry | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.